molecular formula C10H12ClN3O2 B1425456 (3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1235666-65-5

(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1425456
M. Wt: 241.67 g/mol
InChI Key: IHIBVESPOGTALH-UHFFFAOYSA-N
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Description

The compound “(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The phenoxymethyl group indicates the presence of a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached through an oxygen atom to a methyl group.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the phenoxymethyl group. The oxadiazole ring is often involved in reactions with electrophiles, while the phenoxymethyl group could potentially undergo reactions typical of ethers and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar 1,2,4-oxadiazole ring could result in the compound having some degree of solubility in polar solvents. The aromatic phenyl ring could contribute to the compound’s stability and potentially its color or fluorescence .

Scientific Research Applications

Synthesis and Biological Roles

1,3,4-Oxadiazole derivatives are pivotal in developing new medicinal entities for treating numerous diseases. Researchers have innovated methods for synthesizing these derivatives and explored their medicinal applications, highlighting the therapeutic potential of 1,3,4-oxadiazole cores in drug development (Nayak & Poojary, 2019).

Therapeutic Worth

The 1,3,4-oxadiazole ring, due to its unique structure, effectively binds with various enzymes and receptors in biological systems, demonstrating a broad spectrum of bioactivities. This has led to extensive research into 1,3,4-oxadiazole-based compounds, which are used in treating diverse ailments, underlining their significant development value in medicinal chemistry (Verma et al., 2019).

Pharmacological Significance

The oxadiazole core, particularly the 1,3,4-oxadiazole, is recognized as a structural subunit of immense significance in new drug development due to its various pharmacological properties. This core has been incorporated into compounds exhibiting a wide range of activities, such as antiviral, analgesic, anti-inflammatory, and antitumor effects, making it a critical element in the synthesis of efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Synthetic and Pharmacological Research

Recent studies have highlighted the synthesis and biological applications of oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These findings underscore the role of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology, offering a foundation for future research in these domains (Wang et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of many 1,2,4-oxadiazole derivatives, this compound could be studied for potential applications in medicinal chemistry or drug discovery .

properties

IUPAC Name

[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-6-10-12-9(13-15-10)7-14-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIBVESPOGTALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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